molecular formula C17H19ClN4O2S B6538072 N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021256-19-8

N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6538072
CAS No.: 1021256-19-8
M. Wt: 378.9 g/mol
InChI Key: CXENGLAJMOGIBQ-UHFFFAOYSA-N
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Description

The compound N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative featuring a substituted carbamoyl-methylsulfanyl group at the 6-position and a branched propanamide at the 3-position of the pyridazine ring. Its structural complexity arises from the integration of a 3-chloro-2-methylphenyl moiety, which may confer unique steric and electronic properties. While specific data for this compound are absent in the provided evidence, its design aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-10(2)17(24)20-14-7-8-16(22-21-14)25-9-15(23)19-13-6-4-5-12(18)11(13)3/h4-8,10H,9H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENGLAJMOGIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs, synthetic strategies, and physicochemical properties.

Substituent Analysis and Functional Group Impact
Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyridazine 3-Chloro-2-methylphenyl carbamoyl, propanamide Carbamate, sulfanyl, amide ~440 (estimated) Not reported
26 () Pyridine 3,4-Dichlorophenyl carbamoyl, trimethylpyrazole Sulfonamide, carbonyl 455.3 163–166
9d () Pyridine Trifluoromethylbenzoyl-piperazine, propanamide Piperazine, carbonyl, amide ~550 (estimated) Not reported

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-chloro-2-methylphenyl group introduces moderate electron withdrawal, similar to the 3,4-dichlorophenyl group in 26 . This may enhance stability and binding affinity in hydrophobic pockets.
  • Amide vs. Sulfonamide : The propanamide group in the target compound and 9d contrasts with the sulfonamide in 26 , which may alter solubility and hydrogen-bonding capacity. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–17) .
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : The target compound’s carbamate and amide groups would exhibit C=O stretches near 1720–1680 cm⁻¹, comparable to 26 (1727 cm⁻¹ for carbonyl) .
  • NMR Data : The 3-chloro-2-methylphenyl group would show aromatic protons downfield-shifted (δ ~7.0–7.5 ppm), akin to 26 (δ 7.25–7.69 ppm for dichlorophenyl) .
  • Thermal Stability : The melting point of 26 (163–166°C) suggests moderate stability, while the target compound’s branched propanamide may lower its mp due to reduced crystallinity .

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